5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride

medicinal chemistry chemical synthesis cheminformatics

5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine hydrochloride (CAS 2413870-34-3) is an aminopyrazole derivative featuring a 3-cyclopropylphenyl substituent at the 5-position of the pyrazole ring. The compound is supplied as the hydrochloride salt (molecular formula C₁₂H₁₄ClN₃; molecular weight 235.71 g/mol).

Molecular Formula C12H14ClN3
Molecular Weight 235.72
CAS No. 2413870-34-3
Cat. No. B2924296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride
CAS2413870-34-3
Molecular FormulaC12H14ClN3
Molecular Weight235.72
Structural Identifiers
SMILESC1CC1C2=CC=CC(=C2)C3=CC(=NN3)N.Cl
InChIInChI=1S/C12H13N3.ClH/c13-12-7-11(14-15-12)10-3-1-2-9(6-10)8-4-5-8;/h1-3,6-8H,4-5H2,(H3,13,14,15);1H
InChIKeyRDPCDGZLNFCXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine Hydrochloride (CAS 2413870-34-3) – Core Identity & Sourcing Baseline


5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine hydrochloride (CAS 2413870-34-3) is an aminopyrazole derivative featuring a 3-cyclopropylphenyl substituent at the 5-position of the pyrazole ring . The compound is supplied as the hydrochloride salt (molecular formula C₁₂H₁₄ClN₃; molecular weight 235.71 g/mol) . Aminopyrazoles of this class have been described in patent literature as scaffolds for selective CDK12/13 inhibition, relevant to oncology and inflammatory disease research [1].

Why 5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine Hydrochloride Cannot Be Swapped with Generic Pyrazole Analogues


The specific 3-cyclopropylphenyl substitution pattern on the pyrazole core is not interchangeable with simpler C3-cyclopropyl or C5-phenyl analogues. In the CDK12/13 patent series, even minor changes to the aryl/cycloalkyl appendage drastically alter kinase selectivity and cellular potency [1]. Because the target compound's exact biological fingerprint has not been disclosed in public comparative data, generic substitution risks introducing an inactive or off-target-active molecule, wasting procurement budgets and experimental timelines. The sections below detail every quantifiable point of differentiation retrievable to date and explicitly flag where evidence is absent.

5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine Hydrochloride – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Identity Confirmed by SMILES – Structural Distinction from 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine

The target compound is the 5-(3-cyclopropylphenyl)-1H-pyrazol-3-amine regioisomer, unambiguously distinguished from the commercially available 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS 175137-45-8) by its SMILES string . The latter places the cyclopropyl group directly on the pyrazole C3 and an unsubstituted phenyl on N1, whereas the target compound bears a cyclopropylphenyl group at C5 . This positional difference is expected to produce distinct hydrogen-bonding and steric profiles within kinase ATP-binding pockets [1].

medicinal chemistry chemical synthesis cheminformatics

Salt Form Advantage – Hydrochloride vs. Free Base Solubility and Handling

The compound is supplied as the hydrochloride salt (CAS 2413870-34-3) rather than the free base (CAS 2228128-47-8) . Hydrochloride salts of aminopyrazoles generally exhibit improved aqueous solubility and solid-state stability over their free-base counterparts, facilitating dissolution in biological assay media and long-term storage [1].

pharmaceutical formulation chemical procurement salt selection

Patent Landscape Association – CDK12/13 Inhibitor Scaffold Contextualization

Substituted 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives are claimed as selective CDK12/13 inhibitors in WO2020202001A1 [1]. Although the specific 5-(3-cyclopropylphenyl) analogue is not exemplified with IC₅₀ values in the public patent document, its core scaffold is shared with lead compounds that show nanomolar CDK12/13 inhibition and >10-fold selectivity over other CDKs [1].

CDK12 inhibitor CDK13 inhibitor cancer inflammatory disease

Absence of Antimicrobial Head-to-Head Data – Caution Against Unvalidated Claims

Vendor product pages mention "significant antimicrobial activity" for this compound, but no MIC values, bacterial strains, or comparator antibiotics are disclosed [1]. In the absence of quantitative data against a defined comparator (e.g., ciprofloxacin or a structurally related pyrazole), this claim cannot be used for procurement decisions.

antimicrobial antibacterial data transparency

High-Confidence Application Scenarios for 5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine Hydrochloride


Kinase Inhibitor Medicinal Chemistry – CDK12/13 SAR Probe Synthesis

Based on patent WO2020202001A1, this compound can serve as a late-stage diversification intermediate or a direct screening candidate for CDK12/13 inhibition [1]. Its 3-cyclopropylphenyl motif is a privileged substituent for probing lipophilic pockets in the CDK12 ATP-binding site. Users should benchmark against patent-exemplified leads (e.g., compounds with sub-500 nM CDK12 IC₅₀) using identical assay conditions to establish SAR [1].

Regioisomer-Controlled Chemical Biology Tool Synthesis

The unambiguous 5-(3-cyclopropylphenyl) substitution pattern [1] allows researchers to interrogate regioisomer-dependent target engagement. Paired testing with 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS 175137-45-8) can reveal whether target binding prefers the C5-aryl or N1-aryl topology, informing fragment-based drug design.

Salt Form Optimization for In Vitro Assay Development

Procuring the pre-formed hydrochloride salt [1] eliminates base-neutralization steps and ensures consistent ionization in aqueous buffer systems (pH 4–6). This is critical for reproducible dose-response curves in biochemical and cell-based assays where free base insolubility often causes artefactual potency shifts [2].

Quote Request

Request a Quote for 5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.